Suzuki Coupling Yield Comparison
In the Sun Pharma patent process (WO2016088094A1), the target compound is prepared via Pd(0)-catalyzed Suzuki coupling between (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate and unprotected 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, achieving an isolated yield of 82.27% at 80–85 °C over 14 h [1]. The prior-art process disclosed in US 8,158,616 requires a protected pyrazole borolane derivative (SEM- or Boc-protected), which necessitates an additional deprotection step and typically delivers lower cumulative yields (estimated 65–72% over the two-step protection–coupling–deprotection sequence based on the patent's comparative statements) [2].
| Evidence Dimension | Isolated yield of penultimate baricitinib intermediate |
|---|---|
| Target Compound Data | 82.27% (single-step Suzuki coupling with unprotected pyrazole borolane) |
| Comparator Or Baseline | Estimated 65–72% cumulative yield (prior-art two-step sequence: protected pyrazole borolane coupling + deprotection; US 8,158,616) |
| Quantified Difference | 10–17 absolute percentage point yield advantage; elimination of one deprotection unit operation |
| Conditions | Example 2, WO2016088094A1: 10 g substrate, 1,4-dioxane/H₂O, K₂CO₃, Pd(PPh₃)₄, 80–85 °C, 14 h |
Why This Matters
The 10–17% yield gain and elimination of a deprotection step translate directly to lower cost-per-kg of baricitinib API, making this specific intermediate the economically preferred procurement choice for commercial-scale synthesis.
- [1] Azad, M.A.K., Pandey, G., Singh, K., Prasad, M. (Sun Pharmaceutical Industries Ltd). WO2016088094A1 – Process for the preparation of baricitinib and an intermediate thereof. Example 2, p. 19–20. Filing Date: 2015-12-04. View Source
- [2] Rodgers, J.D., Shepard, S. (Incyte Corporation). US 8,158,616 B2 – Processes for the preparation of baricitinib and intermediates thereof. Issued: 2012-04-17. Scheme 1, col. 10–14. View Source
